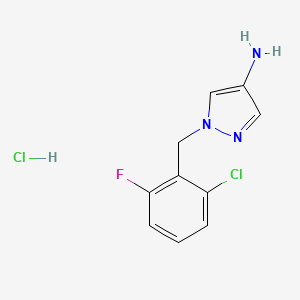

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride

Description

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and an amine group, forming a hydrochloride salt

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3.ClH/c11-9-2-1-3-10(12)8(9)6-15-5-7(13)4-14-15;/h1-5H,6,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHBGDMHFGQLBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147198-88-6 | |

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 2-chloro-6-fluorobenzyl chloride with a pyrazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the benzyl group enable nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Chloro Group Reactivity : The chlorine at position 2 of the benzyl ring can undergo substitution with amines or alkoxides in the presence of a catalyst. Similar reactions are reported for structurally related chloro-fluorobenzyl pyrazoles .

-

Fluoro Group Stability : The fluorine at position 6 is less reactive due to stronger C–F bonds but may participate in metal-mediated coupling reactions.

Example Reaction :

Acid-Base Reactions

As a hydrochloride salt, the compound readily undergoes acid-base equilibria:

-

Deprotonation : Treatment with a weak base (e.g., NaHCO₃) regenerates the free amine form, enhancing its nucleophilicity for subsequent reactions .

-

Reprotonation : The free amine can be reprotonated using HCl or other acids to reform the salt, improving solubility in polar solvents .

Coupling Reactions

The primary amine at position 4 participates in amide bond formation and Suzuki-Miyaura couplings:

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Amide Coupling | HATU, DIPEA, DMF | Pyrazole-4-carboxamide derivatives | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl-functionalized pyrazoles |

Mechanistic Insight : The amine acts as a nucleophile, attacking electrophilic carbonyl carbons in the presence of coupling agents like HATU .

Heterocycle Formation

The amine group facilitates cyclization reactions to form fused heterocycles:

-

Pyrazolo-Pyrimidines : Reacting with β-ketoesters or nitriles under microwave irradiation yields tricyclic structures with potential kinase inhibitory activity .

-

Triazole Derivatives : Click chemistry with azides via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked hybrids .

Example :

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 3 or 5, though halogen substituents moderate reactivity:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to electron withdrawal from Cl/F.

-

Sulfonation : Limited by ring deactivation, but achievable with oleum at elevated temperatures.

Reductive Amination

The primary amine can react with aldehydes or ketones in reductive amination to form secondary or tertiary amines:

This reaction is critical for modifying the compound’s pharmacokinetic properties .

Comparative Reactivity Table

| Reaction | Key Reagents/Conditions | Yield Range | Applications |

|---|---|---|---|

| NAS (Cl substitution) | Cu, DMF, 80°C | 60-75% | Functional group diversification |

| Amide Coupling | HATU, DIPEA, RT | 85-95% | Drug conjugate synthesis |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 100°C | 70-80% | Biaryl scaffold generation |

| Reductive Amination | NaBH₃CN, MeOH, RT | 65-90% | Secondary amine derivatives |

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure has been correlated with enhanced antibacterial properties. In particular, compounds exhibiting strong inhibition against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa have been reported .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that pyrazole derivatives can inhibit the growth of several cancer cell lines, including breast, colon, and cervical cancers. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Study 1: Antimicrobial Efficacy

A study published in RSC Advances investigated various pyrazole derivatives, including those similar to 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting strong antimicrobial efficacy .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 6d | 6.25 | Mycobacterium smegmatis |

| 9c | 12.5 | Pseudomonas aeruginosa |

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, a series of pyrazole derivatives were synthesized and tested against multiple tumor cell lines using the Sulforhodamine B (SRB) assay. Some derivatives demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against breast cancer cell lines such as MCF7 .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| d6 | 5.0 | MCF7 |

| d7 | 3.5 | HeLa |

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride include:

2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.

1-(2-Chloro-6-fluorobenzyl)piperazine: Another compound with a similar benzyl group but different functional groups.

2-Chloro-6-fluorobenzyl alcohol: A related compound with an alcohol group instead of an amine.

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride in its specific uses and properties.

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride, a compound with the CAS number 957006-06-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride is C10H9ClFN3, with a molecular weight of 225.65 g/mol. The compound features a pyrazole ring substituted with a chlorofluorobenzyl group, which is crucial for its biological activity.

Research indicates that compounds like 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride may act as small molecule inhibitors targeting various biological pathways. Specifically, it has been explored for its role in inhibiting the PD-1/PD-L1 immune checkpoint pathway, which is significant in cancer immunotherapy. By blocking this interaction, the compound may enhance T-cell activity against tumors, thereby improving immune response in cancer treatment .

Antimicrobial Activity

A study evaluating related pyrazole derivatives highlighted their antimicrobial properties against various bacterial strains and fungi. While specific data on 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride's antimicrobial efficacy is limited, similar compounds have shown promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated through structure-based drug design approaches. In vitro studies have demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The inhibition of cyclin-dependent kinases (CDKs) has been identified as a key mechanism, with some derivatives showing IC50 values in the low micromolar range, indicating potent activity .

Table 1: Summary of Biological Activities

Case Study: PD-L1 Inhibition

In a recent study focusing on small molecule inhibitors of the PD-1/PD-L1 interaction, several compounds were synthesized and evaluated for their ability to disrupt this pathway. The findings suggest that modifications to the pyrazole structure can significantly enhance inhibitory potency and selectivity against PD-L1 . While direct studies on 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride are still needed, these insights provide a foundation for future research.

Q & A

Q. How can the synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride be optimized for yield and purity?

Methodological Answer:

- Step 1: Use a design of experiments (DOE) approach to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Statistical methods like factorial design minimize experimental runs while maximizing data utility .

- Step 2: Monitor reaction progress via HPLC to detect intermediates and byproducts. For example, cyclization steps in pyrazole derivatives often require strict control of reaction time and temperature to avoid side reactions (e.g., over-alkylation) .

- Step 3: Purify the crude product using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient). Purity ≥98% can be confirmed via elemental analysis and HPLC .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the benzyl substitution pattern and pyrazole ring integrity. For example, the fluorine atom in the 2-chloro-6-fluorobenzyl group causes distinct splitting patterns in aromatic proton signals .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., amine N-H stretch at ~3400 cm, C-F stretch at 1100–1250 cm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (469.94 g/mol) and isotopic patterns (e.g., chlorine and fluorine signatures) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) for 1–3 months. Monitor degradation via HPLC and TLC .

- Key Metrics: Track changes in purity, color, and solubility. Hydrochloride salts are hygroscopic; store in desiccators with silica gel to prevent hydrolysis .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in pharmacological studies?

Methodological Answer:

- Step 1: Synthesize analogs with systematic substitutions (e.g., replacing fluorine with other halogens or modifying the benzyl group’s position). Compare their binding affinities in vitro (e.g., enzyme inhibition assays) .

- Step 2: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. For pyrazole derivatives, the amine group often forms hydrogen bonds with active-site residues .

- Step 3: Validate computational predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding thermodynamics .

Q. How can computational modeling resolve contradictions in experimental reactivity data?

Methodological Answer:

- Quantum Chemical Calculations: Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to model reaction pathways. For example, calculate activation energies for competing mechanisms (e.g., SN1 vs. SN2 in benzylation steps) .

- Transition State Analysis: Identify intermediates using intrinsic reaction coordinate (IRC) calculations. Discrepancies between theoretical and experimental yields may arise from solvent effects not accounted for in gas-phase models .

Q. What experimental approaches are suitable for analyzing data inconsistencies in catalytic reaction studies?

Methodological Answer:

- Step 1: Replicate experiments under identical conditions to rule out procedural errors. For example, inconsistent yields in benzylation steps may stem from trace moisture affecting catalyst activity .

- Step 2: Apply multivariate analysis (e.g., principal component analysis) to identify outliers in datasets. For instance, anomalous HPLC peaks may indicate unaccounted degradation products .

- Step 3: Use kinetic isotope effects (e.g., deuterium labeling) to probe rate-determining steps in disputed mechanisms .

Q. How can researchers design scalable synthesis protocols while maintaining reproducibility?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line sensors (e.g., FTIR, Raman spectroscopy) to monitor critical quality attributes (CQAs) like pH and temperature in real time .

- Scale-Up Challenges: Address mixing inefficiencies (e.g., via computational fluid dynamics) and heat transfer limitations. For example, exothermic reactions in pyrazole synthesis require controlled addition of reagents .

Q. What mechanistic studies are critical for understanding this compound’s reactivity in novel reactions?

Methodological Answer:

- Trapping Experiments: Add radical scavengers (e.g., TEMPO) or electrophilic traps to detect transient intermediates. For example, the amine group may act as a nucleophile in SNAr reactions .

- Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates under varying conditions (e.g., solvent polarity, temperature). Compare with DFT-predicted energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.